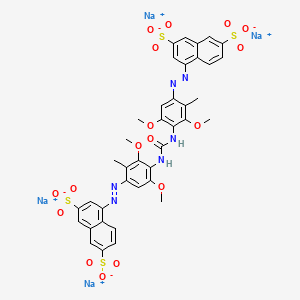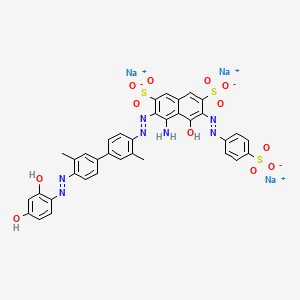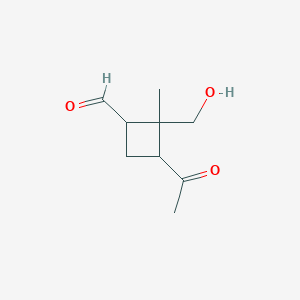
Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) is a chemical compound with the molecular formula C5H11NO It is a cyclobutanol derivative where the amino and methyl groups are positioned in a cis configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-1-methylcyclobutane with suitable reagents to introduce the hydroxyl group at the desired position. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the amino group.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of amino-substituted cyclobutanols.
Aplicaciones Científicas De Investigación
Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclobutanol,2-amino-1-methyl-,trans-(+)-(9CI)
- Cyclobutanol,2-amino-1-ethyl-,cis-(+)-(9CI)
- Cyclobutanol,2-amino-1-methyl-,cis-(-)-(9CI)
Uniqueness
Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The cis configuration of the amino and methyl groups can lead to different interactions compared to its trans counterpart, making it a valuable compound for targeted applications.
Propiedades
Fórmula molecular |
C5H11NO |
|---|---|
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
(1S,2S)-2-amino-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C5H11NO/c1-5(7)3-2-4(5)6/h4,7H,2-3,6H2,1H3/t4-,5-/m0/s1 |
Clave InChI |
KWXCRCUYAMGCIU-WHFBIAKZSA-N |
SMILES isomérico |
C[C@@]1(CC[C@@H]1N)O |
SMILES canónico |
CC1(CCC1N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


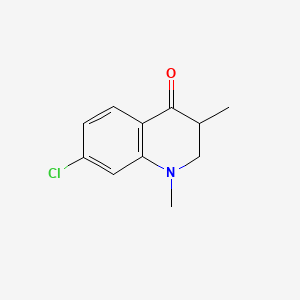
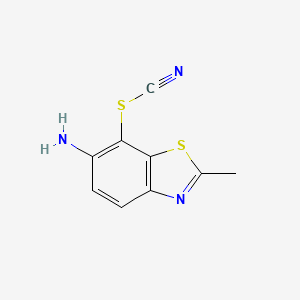
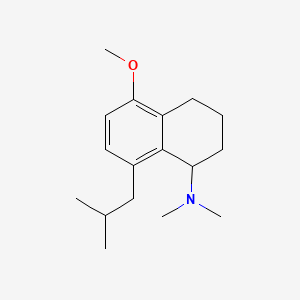
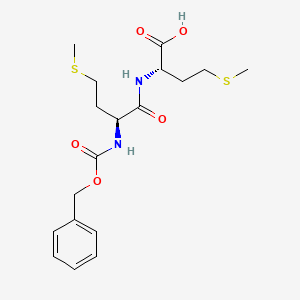
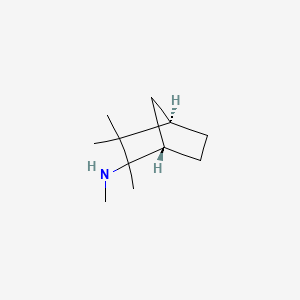



![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
![3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808961.png)
